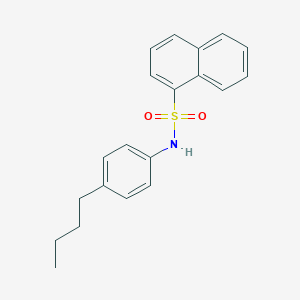
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Br-NAB or simply NAB and is a derivative of the naphthalene molecule. In
作用機序
The mechanism of action of NAB involves the inhibition of the NF-κB pathway, which is responsible for regulating the expression of genes involved in inflammation and cell survival. NAB inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and an increase in apoptosis.
Biochemical and Physiological Effects:
NAB has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, NAB has been shown to have antioxidant properties, which can help protect cells from oxidative damage. NAB has also been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
実験室実験の利点と制限
One advantage of using NAB in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation of using NAB is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on NAB. One direction is the exploration of its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of NAB for various applications.
Conclusion:
In conclusion, N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide is a promising compound with various scientific research applications. Its anti-cancer, anti-inflammatory, antioxidant, and anti-microbial properties make it a potential treatment for various diseases. Further research is needed to fully understand the mechanism of action and potential applications of NAB.
合成法
The synthesis of NAB involves the reaction of 3-bromo-4-hydroxy-1-naphthaldehyde with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of N-(3-bromo-4-oxo-1(4H)-naphthalenylidene)-2,4,5-trimethylbenzenesulfonamide. The purity of the compound can be improved through recrystallization.
科学的研究の応用
NAB has various scientific research applications, including its potential use as an anti-cancer agent. Studies have shown that NAB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C19H16BrNO3S |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H16BrNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10H,1-3H3/b21-17- |
InChIキー |
FUFHIOZSSUPTSS-FXBPSFAMSA-N |
異性体SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br)C |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N-(cyclohexylcarbonyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281136.png)

![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)
![N-(cyclohexylcarbonyl)-4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281161.png)
![Benzyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281162.png)